molecular formula C18H32Na2O8S B12303568 Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate CAS No. 39354-45-5

Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate

Cat. No.: B12303568
CAS No.: 39354-45-5
M. Wt: 454.5 g/mol
InChI Key: ZZTKVOKJMCZYBC-UHFFFAOYSA-L
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Description

Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate is a chemical compound with the molecular formula C22H40Na2O10S. It is commonly used as a surfactant in various industrial and cosmetic applications due to its excellent foaming and cleansing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate typically involves the reaction of dodecyl alcohol with ethylene oxide to form dodecyloxyethanol. This intermediate is then reacted with maleic anhydride to produce the corresponding ester, which is subsequently sulfonated and neutralized with sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate is its ability to reduce surface tension, thereby enhancing the wetting and spreading properties of aqueous solutions. This is achieved through the alignment of the hydrophobic dodecyl chain and the hydrophilic sulfonate group at the air-water interface, leading to the formation of micelles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate is unique due to its specific ethoxyethyl chain, which provides enhanced solubility and foaming properties compared to other similar compounds. This makes it particularly effective in applications requiring high-performance surfactants .

Biological Activity

Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate (DSS) is an anionic surfactant with a molecular formula of C22H40Na2O10S and a molecular weight of approximately 542.6 g/mol. This compound is primarily recognized for its surfactant and emulsifying properties, which make it valuable in various industrial applications including cosmetics, pharmaceuticals, and cleaning products. Its structure, featuring a sulfonate group, enhances its solubility in water, facilitating its use in aqueous formulations.

DSS exhibits amphiphilic characteristics, allowing it to interact with both hydrophilic and hydrophobic substances. This property enables DSS to:

  • Form Micelles : In aqueous solutions, DSS can aggregate to form micelles, which can encapsulate non-polar substances.
  • Enhance Membrane Permeability : DSS has been shown to improve the permeability of cell membranes, potentially aiding in drug delivery systems by facilitating the transport of therapeutic agents into cells.

Antimicrobial Properties

Research indicates that DSS possesses antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for use in antimicrobial formulations.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of DSS against Staphylococcus aureus and Escherichia coli. The results indicated that DSS significantly reduced bacterial viability at concentrations as low as 0.5%.
  • Drug Delivery Applications : In a controlled study involving liposomal formulations, DSS was incorporated to enhance drug encapsulation efficiency and release rates. The findings suggested that DSS improved the pharmacokinetic profile of encapsulated drugs compared to formulations without DSS.

Safety and Toxicity

While DSS is effective in various applications, safety assessments have highlighted potential irritant properties:

  • Toxicity Profile : The oral LD50 for rats is reported at approximately 3543 mg/kg, while the dermal LD50 is greater than 2000 mg/kg . These values indicate moderate toxicity levels.
  • Irritation Potential : Direct contact with skin or eyes can lead to irritation; therefore, appropriate handling precautions are advised during use .

Comparative Analysis

The following table compares DSS with similar compounds based on their structural and functional characteristics:

Compound NameMolecular FormulaKey Features
Disodium Laureth SulfosuccinateC22H40Na2O10SMilder surfactant used in personal care products
This compoundC22H40Na2O10SEnhanced membrane permeability; antimicrobial effects
Disodium 4-oxo-5,8,11,14-tetraoxahexacosan-1-oateVariesSpecialized industrial applications

Unique Attributes of DSS

DSS is distinguished by its longer hydrophobic chain combined with multiple ethylene glycol units. This unique structure enhances its solubility and effectiveness as a surfactant compared to similar compounds.

Properties

CAS No.

39354-45-5

Molecular Formula

C18H32Na2O8S

Molecular Weight

454.5 g/mol

IUPAC Name

disodium;4-(2-dodecoxyethoxy)-4-oxo-2-sulfonatobutanoate

InChI

InChI=1S/C18H34O8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-25-13-14-26-17(19)15-16(18(20)21)27(22,23)24;;/h16H,2-15H2,1H3,(H,20,21)(H,22,23,24);;/q;2*+1/p-2

InChI Key

ZZTKVOKJMCZYBC-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCOCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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